molecular formula C10H5BrF3N B1373563 8-Bromo-3-(trifluoromethyl)quinoline CAS No. 917251-86-6

8-Bromo-3-(trifluoromethyl)quinoline

Cat. No.: B1373563
CAS No.: 917251-86-6
M. Wt: 276.05 g/mol
InChI Key: AQBADHOMRVAOTB-UHFFFAOYSA-N
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Description

8-Bromo-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

8-Bromo-3-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, quinoline derivatives, including this compound, are known to inhibit protein kinase CK2, a ubiquitous enzyme involved in cell cycle regulation, apoptosis, and other cellular processes . The compound’s interaction with CK2 involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of phosphoinositide 3-kinases (PI3Ks), which are involved in cell proliferation, apoptosis, and glucose metabolism . By inhibiting PI3Ks, this compound can alter cell growth and survival, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound binds to the active sites of enzymes such as protein kinase CK2 and PI3Ks, inhibiting their activity . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cell function and behavior . Additionally, the presence of bromine and trifluoromethyl groups in the compound enhances its binding affinity and specificity for target enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity for extended periods, making it suitable for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and cellular processes . At higher doses, it can cause adverse effects, including toxicity and organ damage . Studies have identified threshold doses beyond which the compound’s toxic effects outweigh its therapeutic benefits . These findings highlight the importance of optimizing dosage regimens to maximize the compound’s efficacy while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation, which facilitate its elimination from the body . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted . These metabolic pathways ensure the compound’s clearance from the body, reducing the risk of accumulation and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, depending on its physicochemical properties . Transporters such as P-glycoprotein and organic anion-transporting polypeptides (OATPs) facilitate the uptake and distribution of the compound within the body . Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles . For instance, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with nuclear proteins and influence gene expression .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-3-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

8-bromo-3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-3-1-2-6-4-7(10(12,13)14)5-15-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBADHOMRVAOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677446
Record name 8-Bromo-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917251-86-6
Record name 8-Bromo-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(Trifluoromethyl)quinoline (7.00 g, 35.5 mmol) and N-bromosuccinimide (9.00 g, 50.6 mmol) in concentrated sulfuric acid (50 ml) was heated to 50° C. After stirring for 1.5 h, the solution was cooled to ambient temperature, diluted with saturated aq. sodium sulfite, made alkaline with 3 N aq. sodium hydroxide, and extracted with methylene chloride. The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was flash chromatographed with 99:1, 49:1, 24:1, and 23:2 hexane:ethyl acetate as the eluant to afford 4.55 g of impure 8-bromo-3-(trifluoromethyl)quinoline and 3.89 g (37% yield) of 5-bromo-3-(trifluoromethyl)quinoline. Method [8] Retention time 6.75 and 7.47 min by HPLC (M+=276 and 278) and (M+=276 and 278).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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